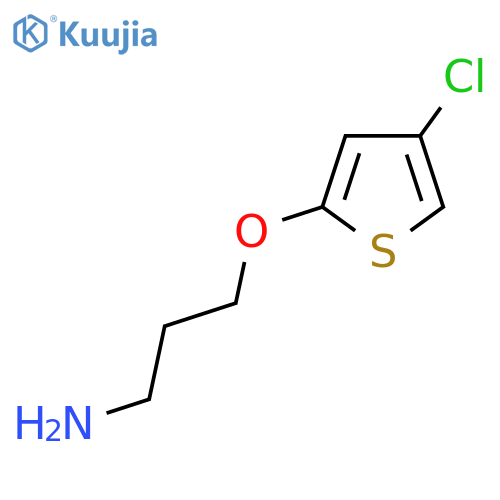Cas no 2228799-13-9 (3-(4-chlorothiophen-2-yl)oxypropan-1-amine)

2228799-13-9 structure
商品名:3-(4-chlorothiophen-2-yl)oxypropan-1-amine
3-(4-chlorothiophen-2-yl)oxypropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(4-chlorothiophen-2-yl)oxypropan-1-amine
- EN300-1993476
- 2228799-13-9
- 3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine
-
- インチ: 1S/C7H10ClNOS/c8-6-4-7(11-5-6)10-3-1-2-9/h4-5H,1-3,9H2
- InChIKey: BUPFOKSIEKUKDB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CSC(=C1)OCCCN
計算された属性
- せいみつぶんしりょう: 191.0171628g/mol
- どういたいしつりょう: 191.0171628g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 63.5Ų
3-(4-chlorothiophen-2-yl)oxypropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1993476-1.0g |
3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |
2228799-13-9 | 1g |
$1429.0 | 2023-06-02 | ||
| Enamine | EN300-1993476-0.5g |
3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |
2228799-13-9 | 0.5g |
$1372.0 | 2023-09-16 | ||
| Enamine | EN300-1993476-2.5g |
3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |
2228799-13-9 | 2.5g |
$2800.0 | 2023-09-16 | ||
| Enamine | EN300-1993476-0.05g |
3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |
2228799-13-9 | 0.05g |
$1200.0 | 2023-09-16 | ||
| Enamine | EN300-1993476-0.25g |
3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |
2228799-13-9 | 0.25g |
$1315.0 | 2023-09-16 | ||
| Enamine | EN300-1993476-1g |
3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |
2228799-13-9 | 1g |
$1429.0 | 2023-09-16 | ||
| Enamine | EN300-1993476-5g |
3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |
2228799-13-9 | 5g |
$4143.0 | 2023-09-16 | ||
| Enamine | EN300-1993476-0.1g |
3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |
2228799-13-9 | 0.1g |
$1257.0 | 2023-09-16 | ||
| Enamine | EN300-1993476-10.0g |
3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |
2228799-13-9 | 10g |
$6144.0 | 2023-06-02 | ||
| Enamine | EN300-1993476-5.0g |
3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |
2228799-13-9 | 5g |
$4143.0 | 2023-06-02 |
3-(4-chlorothiophen-2-yl)oxypropan-1-amine 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
2228799-13-9 (3-(4-chlorothiophen-2-yl)oxypropan-1-amine) 関連製品
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量